3-Chloro-6-cyclohexylpyridazine

Fragment-based drug discovery Small molecule scaffold Medicinal chemistry

3-Chloro-6-cyclohexylpyridazine is a disubstituted pyridazine derivative with a chloro group at the 3-position and a cyclohexyl group at the 6-position. Its molecular formula is C₁₀H₁₃ClN₂ with a molecular weight of 196.67 g/mol, an XLogP3-AA value of 3, and a single rotatable bond.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 105538-78-1
Cat. No. B3375066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-cyclohexylpyridazine
CAS105538-78-1
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyOSBMBMWDFRMICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-cyclohexylpyridazine (CAS 105538-78-1): Baseline Characterization for Research Procurement


3-Chloro-6-cyclohexylpyridazine is a disubstituted pyridazine derivative with a chloro group at the 3-position and a cyclohexyl group at the 6-position. Its molecular formula is C₁₀H₁₃ClN₂ with a molecular weight of 196.67 g/mol, an XLogP3-AA value of 3, and a single rotatable bond [1]. The compound is classified as a versatile small molecule scaffold and is supplied at minimum 95% purity for laboratory research use . It serves primarily as an intermediate in the synthesis of 6-cyclohexylpyridazin-3-amine derivatives and other functionalized pyridazines [2].

Why Generic Pyridazine Intermediates Cannot Substitute for 3-Chloro-6-cyclohexylpyridazine in Coupling-Dependent Synthesis


Generic substitution of 3-chloro-6-cyclohexylpyridazine with other 3-chloro-6-substituted pyridazines is not feasible when downstream synthetic sequences depend on the cyclohexyl group's specific steric, conformational, and physicochemical profile. The cyclohexyl substituent confers a calculated XLogP3-AA of 3 and a rotatable bond count of 1, properties that materially differ from those of aryl-substituted analogs such as 3-chloro-6-phenylpyridazine, which possesses a planar aromatic system and distinct electronic conjugation [1]. Furthermore, the cyclohexyl group participates directly in structure-activity relationships for GABA-A receptor antagonist scaffolds, where 6-position substitution with aliphatic versus aromatic groups produces different pharmacological outcomes . Replacing this compound with a generic alternative would alter downstream product lipophilicity, binding conformation, and potentially synthetic efficiency in cross-coupling reactions requiring the specific steric environment of the cyclohexyl moiety.

3-Chloro-6-cyclohexylpyridazine: Quantitative Evidence for Differentiated Selection in Synthetic and Fragment-Based Applications


Small Molecule Scaffold Classification: Cyclohexyl-Substituted Versus Aryl-Substituted Pyridazine Scaffolds

3-Chloro-6-cyclohexylpyridazine is explicitly designated as a 'versatile small molecule scaffold' by commercial suppliers, distinguishing it from aryl-substituted analogs such as 3-chloro-6-phenylpyridazine, which is categorized as a 'fragment molecule' serving as an 'important scaffold for molecular linking' . The cyclohexyl fragment is noted as a common structural motif in both natural and synthetic drugs, capable of serving as either a core structure or part of an achiral side chain, a functional duality not provided by planar aromatic substituents .

Fragment-based drug discovery Small molecule scaffold Medicinal chemistry

Pd-Catalyzed Cross-Coupling Selectivity: 3-Chloro-6-cyclohexylpyridazine as Mono-Substitution Product from 3,6-Dichloropyridazine

3-Chloro-6-cyclohexylpyridazine is accessible as the selective mono-substitution product from Pd-catalyzed cross-coupling of 3,6-dichloropyridazine with cyclohexylzinc chloride . This synthetic route has been demonstrated broadly for alkyl, benzyl, and aryl organozinc compounds, where selective mono-substitution of one chlorine atom occurs, leaving the second chlorine available for subsequent coupling to generate unsymmetrical 3,6-carbon-disubstituted pyridazines . The cyclohexyl derivative thus serves as a mono-chloro intermediate for further elaboration, whereas di-substituted analogs (e.g., 3,6-diarylpyridazines) represent terminal coupling products with no residual chloro handle for additional derivatization.

Cross-coupling Organozinc Synthetic methodology

6-Cyclohexylpyridazin-3-amine Precursor: Upstream Role in GABA-A Antagonist Scaffold Synthesis

3-Chloro-6-cyclohexylpyridazine serves as the upstream raw material for the synthesis of 6-cyclohexylpyridazin-3-amine (CAS 105538-00-9) [1]. This amine derivative is a documented building block in the synthesis of aminopyridazine derivatives of GABA evaluated as selective GABA-A receptor antagonists . In structure-activity relationship studies, the highest GABA-A antagonist potency (approximately 250 times that of bicuculline) was observed when an aromatic π-system bearing electron-donating substituents was present at the 6-position of the pyridazine ring, indicating that the 6-substituent is a critical determinant of pharmacological activity . The cyclohexyl group provides a distinct steric and electronic environment compared to aryl substituents, enabling exploration of aliphatic substitution space at the 6-position.

GABA-A receptor Aminopyridazine CNS drug discovery

Computed Physicochemical Differentiation: 3-Chloro-6-cyclohexylpyridazine Versus Aryl-Substituted Analogs

Computed physicochemical properties differentiate 3-chloro-6-cyclohexylpyridazine from its aryl-substituted analogs. The compound has a calculated XLogP3-AA of 3, a topological polar surface area (TPSA) of 25.8 Ų, and exactly 1 rotatable bond (between the cyclohexyl group and the pyridazine ring) [1]. These values reflect the saturated, conformationally restricted cyclohexyl substituent. By comparison, a hypothetical 3-chloro-6-phenylpyridazine analog would be expected to display a higher TPSA due to the aromatic π-system and greater planarity, along with distinct lipophilicity and electronic parameters relevant to passive membrane permeability and protein binding.

Lipophilicity Physicochemical properties ADME prediction

3-Chloro-6-cyclohexylpyridazine: Validated Research Application Scenarios Based on Structural and Synthetic Evidence


Synthesis of Unsymmetrical 3,6-Disubstituted Pyridazines via Sequential Cross-Coupling

3-Chloro-6-cyclohexylpyridazine is ideally suited as a mono-chloro intermediate for sequential Pd-catalyzed cross-coupling reactions with organozinc reagents. Following the established methodology for selective mono-substitution of 3,6-dichloropyridazine, the cyclohexyl-substituted intermediate retains one reactive chlorine atom at the 3-position, enabling a subsequent coupling with a second organozinc reagent (R′ZnCl) to generate unsymmetrical 3,6-carbon-disubstituted pyridazines . This sequential coupling strategy is not achievable with terminal 3,6-disubstituted pyridazines, which lack a residual reactive handle. Researchers designing libraries of unsymmetrical pyridazines with defined aliphatic substitution at the 6-position and variable groups at the 3-position will find this intermediate strategically valuable.

Fragment-Based Drug Discovery Incorporating Aliphatic Cyclohexyl Scaffolds

As a 'versatile small molecule scaffold' containing a cyclohexyl fragment, 3-chloro-6-cyclohexylpyridazine is appropriate for inclusion in fragment-based drug discovery libraries where aliphatic, sp³-rich, and conformationally restricted scaffolds are sought . The cyclohexyl group provides a saturated carbon framework with chair conformation geometry that presents distinct molecular recognition surfaces to biological targets compared to planar aromatic fragments. Its computed XLogP3-AA of 3 and TPSA of 25.8 Ų offer a lipophilicity profile suitable for targets with hydrophobic binding pockets, while the single rotatable bond limits conformational entropy penalties upon binding [1]. The chloro substituent at the 3-position provides a synthetic handle for fragment elaboration via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Precursor to 6-Cyclohexylpyridazin-3-amine for GABA-A Receptor Antagonist SAR Studies

3-Chloro-6-cyclohexylpyridazine serves as the upstream raw material for the preparation of 6-cyclohexylpyridazin-3-amine (CAS 105538-00-9) . This amine derivative can be incorporated into aminopyridazine scaffolds of γ-aminobutyric acid (GABA) for evaluation as GABA-A receptor antagonists [1]. In the established SAR series, the 6-position substituent of the pyridazine ring is a critical determinant of antagonist potency, with optimized aromatic substituents achieving approximately 250-fold greater potency than the reference antagonist bicuculline. The cyclohexyl-substituted precursor enables systematic exploration of aliphatic 6-substituent effects on GABA-A receptor affinity and antagonist activity, complementing the existing body of data on aryl- and heteroaryl-substituted analogs. This application is relevant to central nervous system drug discovery programs targeting GABAergic neurotransmission.

Physicochemical Property Differentiation for Lead Optimization Campaigns

The computed physicochemical profile of 3-chloro-6-cyclohexylpyridazine—specifically XLogP3-AA = 3, TPSA = 25.8 Ų, rotatable bond count = 1, and hydrogen bond acceptor count = 2—defines a distinct property space relative to aryl-substituted pyridazine analogs . In lead optimization programs where modulating lipophilicity, polar surface area, or conformational flexibility is required to improve ADME properties (e.g., solubility, passive permeability, metabolic stability), the cyclohexyl-substituted scaffold offers a quantitatively different starting point than planar aryl analogs. Medicinal chemists seeking to tune these parameters while maintaining the pyridazine core pharmacophore can evaluate 3-chloro-6-cyclohexylpyridazine as a building block for generating analogs with altered physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-cyclohexylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.